1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a pyridazinyl group bearing a cyclopropyl moiety at position 6 and a 3-methoxybenzyl carboxamide group at position 2. The 3-methoxybenzyl substituent may influence lipophilicity and blood-brain barrier penetration, while the cyclopropylpyridazinyl group could modulate receptor binding affinity.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-[(3-methoxyphenyl)methyl]piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-27-18-6-2-4-15(12-18)13-22-21(26)17-5-3-11-25(14-17)20-10-9-19(23-24-20)16-7-8-16/h2,4,6,9-10,12,16-17H,3,5,7-8,11,13-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITQAWHHXUCERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methoxybenzyl)piperidine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine backbone with substituents that include a cyclopropyl-pyridazine moiety and a methoxybenzyl group. Its molecular formula is C_{16}H_{21}N_{3}O_{2}, with a molecular weight of approximately 285.36 g/mol. The structural characteristics contribute to its biological activity, particularly in modulating various biological pathways.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an antagonist or modulator of neurotransmitter systems, influencing pathways related to mood regulation, pain perception, and neuroprotection.
Antiviral Activity
Recent studies have evaluated the antiviral potential of similar piperidine derivatives against various viruses. For instance, derivatives have shown moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus Type 1 (HSV-1) in vitro, suggesting that structural modifications in piperidine compounds can enhance antiviral efficacy .
Antimicrobial Activity
Piperidine derivatives have also been tested for antibacterial and antifungal properties. Compounds structurally related to this compound have demonstrated significant inhibitory effects against pathogenic bacteria and fungi, indicating potential for development as antimicrobial agents .
Antituberculosis Activity
A study focusing on piperidinothiosemicarbazones revealed promising results against Mycobacterium tuberculosis. Compounds with structural similarities exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 µg/mL, showcasing their potential as antituberculosis agents .
Case Studies and Research Findings
Safety and Toxicity Profile
The safety profile of this compound has not been extensively studied; however, related compounds have shown varying degrees of cytotoxicity in vitro. Further investigation into the compound's pharmacokinetics and toxicology is essential for understanding its therapeutic viability.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The 3-methoxybenzyl group in the target compound may enhance CNS penetration compared to bulkier analogs like the diphenylpropyl isomer .
- Receptor Binding : While classical piperidine derivatives (e.g., TCP) show PCP receptor affinity, the pyridazinyl group in the target compound could shift selectivity toward sigma receptors, similar to (+)-[3H]-3-PPP .
- Pharmacological Potential: The absence of a quinoline or indole scaffold (as in patent compounds) may reduce off-target interactions, making the target compound a more selective candidate for further study .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
